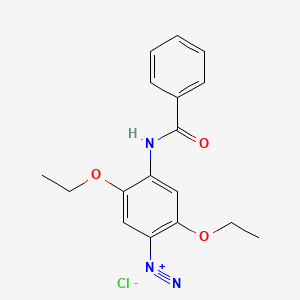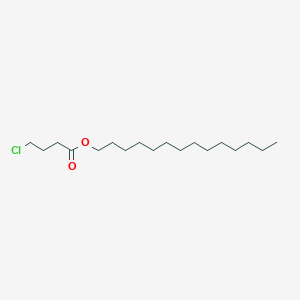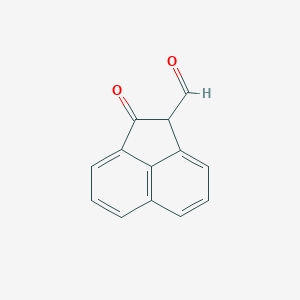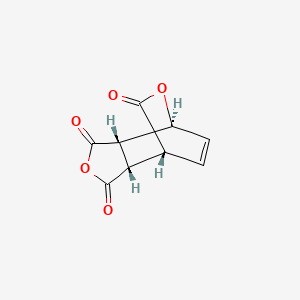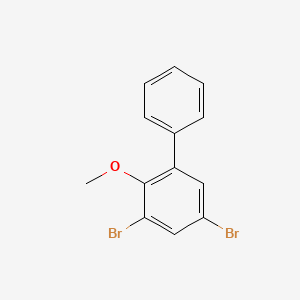
3,5-Dibromo-2-methoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-methoxy-1,1’-biphenyl: is an organic compound with the molecular formula C13H10Br2O It is a derivative of biphenyl, where two bromine atoms are substituted at the 3 and 5 positions, and a methoxy group is substituted at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 2-methoxy-1,1’-biphenyl: The synthesis of 3,5-Dibromo-2-methoxy-1,1’-biphenyl can be achieved through the bromination of 2-methoxy-1,1’-biphenyl using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-2-methoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 3,5-diamino-2-methoxy-1,1’-biphenyl or 3,5-dithiomethyl-2-methoxy-1,1’-biphenyl can be formed.
Oxidation Products: Products like 3,5-dibromo-2-formyl-1,1’-biphenyl.
Reduction Products: Products like 3,5-dihydro-2-methoxy-1,1’-biphenyl.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 3,5-Dibromo-2-methoxy-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: This compound can be used in biological studies to investigate the effects of brominated biphenyls on biological systems and their potential as bioactive molecules.
Medicine:
Drug Development: It serves as a precursor in the development of drugs that target specific biological pathways, particularly those involving brominated aromatic compounds.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
Interaction with Biological Molecules: 3,5-Dibromo-2-methoxy-1,1’-biphenyl interacts with biological molecules through halogen bonding and hydrophobic interactions.
Pathways Involved: The compound may influence pathways related to oxidative stress and inflammation due to its potential to generate reactive oxygen species (ROS) upon metabolic activation.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromo-4-methoxy-1,1’-biphenyl: Similar in structure but with the methoxy group at the 4 position instead of the 2 position.
1,3-Dibromo-5-methoxy-2-methylbenzene: A related compound with a methyl group instead of a biphenyl structure.
3,5-Dibromo-2-methoxypyridine: A pyridine derivative with similar bromine and methoxy substitutions.
Uniqueness:
Eigenschaften
Molekularformel |
C13H10Br2O |
|---|---|
Molekulargewicht |
342.02 g/mol |
IUPAC-Name |
1,5-dibromo-2-methoxy-3-phenylbenzene |
InChI |
InChI=1S/C13H10Br2O/c1-16-13-11(7-10(14)8-12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
MPKCLFMSMODXBS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


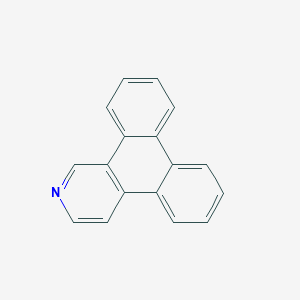

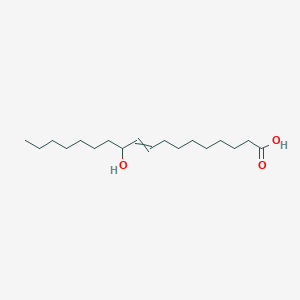
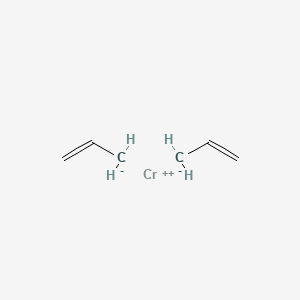

![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
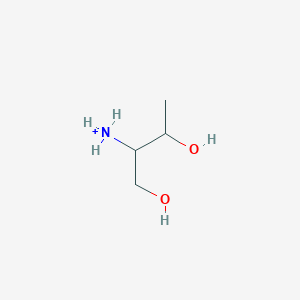
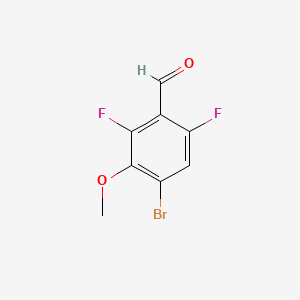
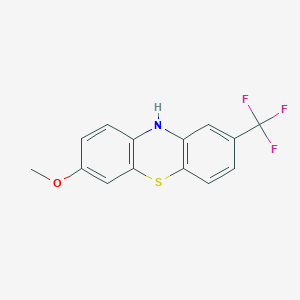
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)
